molecular formula C10H19ClO B13642059 3-(Chloromethyl)-3-pentyltetrahydrofuran

3-(Chloromethyl)-3-pentyltetrahydrofuran

Cat. No.: B13642059
M. Wt: 190.71 g/mol
InChI Key: GWIHIBGNLADOEQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-pentyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a chloromethyl group and a pentyltetrahydrofuran structure makes this compound unique and of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-pentyltetrahydrofuran can be achieved through several methods. One common approach involves the chloromethylation of tetrahydrofuran derivatives. This process typically uses chloromethyl ether or chloromethyl methyl ether as the chloromethylating agents in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-pentyltetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-3-pentyltetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-pentyltetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-pentyltetrahydrofuran: Unique due to its specific structure and reactivity.

    3-(Chloromethyl)-3-methyltetrahydrofuran: Similar structure but with a methyl group instead of a pentyl group.

    3-(Chloromethyl)-3-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

This compound stands out due to its specific reactivity profile and the presence of a longer alkyl chain, which can influence its physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

3-(chloromethyl)-3-pentyloxolane

InChI

InChI=1S/C10H19ClO/c1-2-3-4-5-10(8-11)6-7-12-9-10/h2-9H2,1H3

InChI Key

GWIHIBGNLADOEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCOC1)CCl

Origin of Product

United States

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